molecular formula C6H4FN3 B1442016 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019026-04-0

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1442016
M. Wt: 137.11 g/mol
InChI Key: GVXGQKXEILGHFD-UHFFFAOYSA-N
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Description

“8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1019026-04-0. It has a molecular weight of 137.12 and its IUPAC name is 8-fluoro [1,2,4]triazolo [4,3-a]pyridine .


Molecular Structure Analysis

The InChI code for “8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” is 1S/C6H4FN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . This indicates the presence of carbon, hydrogen, fluorine, and nitrogen atoms in the molecule.

Scientific Research Applications

1. Antiviral and Antimicrobial Activities

  • Application Summary: [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized as potential antiviral and antimicrobial agents .
  • Methods of Application: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
  • Results: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

2. Inhibitory Activities Toward c-Met/VEGFR-2 Kinases

  • Application Summary: A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
  • Methods of Application: The compounds were synthesized and then evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
  • Results: Most of the compounds showed satisfactory activity compared with lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXGQKXEILGHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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